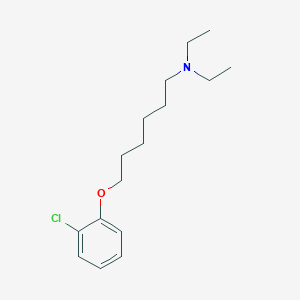![molecular formula C12H18INO2 B5111810 2-[4-(4-Iodophenoxy)butylamino]ethanol](/img/structure/B5111810.png)
2-[4-(4-Iodophenoxy)butylamino]ethanol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-[4-(4-Iodophenoxy)butylamino]ethanol is an organic compound with the molecular formula C12H18INO2 It is characterized by the presence of an iodophenoxy group attached to a butylaminoethanol backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[4-(4-Iodophenoxy)butylamino]ethanol typically involves the reaction of 4-iodophenol with 4-bromobutylamine, followed by the addition of ethanolamine. The reaction conditions often include the use of a base such as potassium carbonate to facilitate the nucleophilic substitution reaction. The process can be summarized as follows:
Step 1: 4-Iodophenol reacts with 4-bromobutylamine in the presence of potassium carbonate to form 4-(4-iodophenoxy)butylamine.
Step 2: The resulting 4-(4-iodophenoxy)butylamine is then reacted with ethanolamine to yield this compound.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
2-[4-(4-Iodophenoxy)butylamino]ethanol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The iodophenoxy group can be reduced to a phenol group.
Substitution: The iodine atom can be substituted with other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Nucleophilic substitution reactions often require the presence of a base such as sodium hydroxide (NaOH) or potassium carbonate (K2CO3).
Major Products Formed
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of phenol derivatives.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
2-[4-(4-Iodophenoxy)butylamino]ethanol has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Explored for its potential therapeutic properties.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-[4-(4-Iodophenoxy)butylamino]ethanol involves its interaction with specific molecular targets and pathways. The iodophenoxy group can interact with various enzymes and receptors, potentially modulating their activity. The butylaminoethanol backbone may facilitate the compound’s binding to specific sites, enhancing its biological activity.
Comparison with Similar Compounds
Similar Compounds
- 2-(Butylamino)ethanol
- 2-(Ethylamino)ethanol
- 2-(Methylamino)ethanol
- 2-Dimethylaminoethanol
Uniqueness
2-[4-(4-Iodophenoxy)butylamino]ethanol is unique due to the presence of the iodophenoxy group, which imparts distinct chemical and biological properties. This differentiates it from other similar compounds that lack the iodine atom or have different substituents.
Properties
IUPAC Name |
2-[4-(4-iodophenoxy)butylamino]ethanol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H18INO2/c13-11-3-5-12(6-4-11)16-10-2-1-7-14-8-9-15/h3-6,14-15H,1-2,7-10H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XCROYSIYACXFFM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1OCCCCNCCO)I |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18INO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
335.18 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![2-[[1-(2-Fluorophenyl)pyrazol-4-yl]methyl]-5-piperidin-1-ylpyridazin-3-one](/img/structure/B5111728.png)
![8-[(6-chloro-1,3-benzodioxol-5-yl)methyl]-3-(2,3-dihydro-1H-inden-2-yl)-1-ethyl-1,3,8-triazaspiro[4.5]decane-2,4-dione](/img/structure/B5111736.png)
![(5E)-5-[(4-TERT-BUTYLPHENYL)METHYLIDENE]-2-(4-METHYLPIPERAZIN-1-YL)-4,5-DIHYDRO-1,3-THIAZOL-4-ONE](/img/structure/B5111746.png)
![1-methyl-2-(3,4,5-trimethoxybenzyl)octahydropyrrolo[1,2-a]pyrazine](/img/structure/B5111752.png)
![2,3,3-Trichloroprop-2-enyl 6-[(4-methylphenyl)carbamoyl]cyclohex-3-ene-1-carboxylate](/img/structure/B5111754.png)
![N-(2,3-dimethylphenyl)-2-[4-(phenylsulfamoyl)phenoxy]acetamide](/img/structure/B5111755.png)
![2-[N-(benzenesulfonyl)-2,5-dichloroanilino]-N-pyridin-3-ylacetamide](/img/structure/B5111768.png)

![3-chloro-N-[[4-chloro-3-(6-methyl-1,3-benzoxazol-2-yl)phenyl]carbamothioyl]-4-methoxybenzamide](/img/structure/B5111796.png)
![2-[4-[(1-isopropyl-1H-indol-3-yl)methyl]-1-(3-methyl-2-buten-1-yl)-2-piperazinyl]ethanol](/img/structure/B5111802.png)
![N-[(2-chlorophenyl)carbamoyl]naphthalene-1-carboxamide](/img/structure/B5111811.png)


![Diethyl 2-[2-(5-amino-1,3,4-thiadiazol-2-yl)ethyl]propanedioate](/img/structure/B5111830.png)
